2-(Ethylthio)-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-4-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an ethylthio group at the 2-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-4-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylquinoline and ethanethiol.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ethanethiol reacts with 2-chloro-4-methylquinoline in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline, and sulfonated quinoline derivatives.
Scientific Research Applications
2-(Ethylthio)-4-methylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimalarial, and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-4-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as cytochrome bc1 complex in Mycobacterium tuberculosis.
Pathways Involved: It inhibits the electron transport chain, leading to ATP depletion and reduced oxygen consumption, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylthio)-4-methylaminoquinazoline: Shares a similar structure but with an amino group at the 4-position.
2-(Methylthio)-4-methylquinoline: Similar structure with a methylthio group instead of an ethylthio group.
4-Methylquinoline: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Ethylthio)-4-methylquinoline is unique due to the presence of both the ethylthio and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methylquinoline |
InChI |
InChI=1S/C12H13NS/c1-3-14-12-8-9(2)10-6-4-5-7-11(10)13-12/h4-8H,3H2,1-2H3 |
InChI Key |
VYUDTDVXSBRZDX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.